meso-2,3-Dibromosuccinic acid

Vue d'ensemble

Description

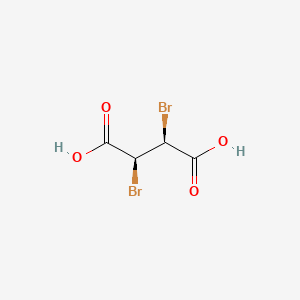

meso-2,3-Dibromosuccinic acid: is an organic compound with the molecular formula C4H4Br2O4 . It is a derivative of succinic acid where two hydrogen atoms are replaced by bromine atoms. This compound is known for its meso configuration, meaning it has a plane of symmetry and is optically inactive. It is commonly used in organic synthesis and as a pharmaceutical intermediate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: meso-2,3-Dibromosuccinic acid can be synthesized by the bromination of fumaric acid or maleic acid. The process involves heating a suspension of fumaric or maleic acid in an aqueous solution containing 10-48% by weight of dissolved hydrogen bromide (HBr) at temperatures between 50-90°C. Bromine is then introduced into the suspension while maintaining the temperature at 60-90°C. The molar ratio of acid to bromine is typically from 1:1 to 1:1.1 .

Industrial Production Methods: The industrial production of this compound follows a similar method to the laboratory synthesis. The process is scaled up to handle larger quantities of reactants and products, ensuring consistent quality and yield. The reaction conditions are carefully controlled to optimize the production efficiency and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions: meso-2,3-Dibromosuccinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form meso-2,3-dihydroxysuccinic acid.

Oxidation Reactions: It can be oxidized to produce meso-2,3-dibromosuccinic anhydride

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide (NaOH) are used under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used under acidic or basic conditions

Major Products:

Substitution: meso-2,3-Dihydroxysuccinic acid.

Reduction: meso-2,3-Dihydroxysuccinic acid.

Oxidation: meso-2,3-Dibromosuccinic anhydride

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Meso-2,3-dibromosuccinic acid is widely recognized as an essential intermediate in the synthesis of pharmaceutical compounds. Its chiral properties allow it to serve as a chiral building block , facilitating the production of enantiomerically pure drugs. This is crucial for developing medications that require specific stereochemistry for efficacy.

Key Applications:

- Drug Development: It is utilized in synthesizing drugs targeting metabolic pathways, enhancing therapeutic effects.

- Antiseptics and Fungicides: This compound is also employed in producing antiseptic agents and fungicides, contributing to public health and agriculture .

Biochemical Research

In biochemical studies, this compound aids researchers in investigating metabolic processes and enzyme activities. Its role in understanding biological systems is pivotal for drug discovery and development.

Case Study:

A study focused on enzyme kinetics utilized this compound to analyze the inhibition of specific metabolic enzymes, providing insights into potential therapeutic targets for metabolic disorders .

Polymer Chemistry

The compound's unique properties make it suitable for formulating specialty polymers. These polymers exhibit enhanced characteristics such as thermal stability and mechanical strength, essential for various industrial applications.

Applications:

- Flame-Retardant Materials: this compound is incorporated into materials to improve flame resistance.

- Biocidal Agents: Its effectiveness as a nematocide and fungicide positions it as a valuable component in agricultural formulations .

Environmental Studies

This compound plays a role in environmental research, particularly in studying the degradation of brominated compounds. Understanding its environmental impact aids in assessing the risks associated with brominated substances.

Research Findings:

Studies have shown that this compound is persistent and moderately bioaccumulative in ecosystems. This knowledge is crucial for developing strategies to mitigate its environmental impact .

Mécanisme D'action

The mechanism of action of meso-2,3-Dibromosuccinic acid involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive, making it a good substrate for substitution and reduction reactions. The molecular targets include various enzymes and proteins that facilitate these reactions. The pathways involved are primarily related to organic synthesis and metabolic processes .

Comparaison Avec Des Composés Similaires

meso-2,3-Dibromosuccinic acid can be compared with other similar compounds such as:

meso-2,3-Dimethylsuccinic acid: This compound has methyl groups instead of bromine atoms and is used in different synthetic applications.

meso-2,3-Dimercaptosuccinic acid: Known for its chelating properties, it is used in heavy metal detoxification.

meso-2,3-Dihydroxysuccinic acid: This compound is a reduction product of this compound and has different reactivity and applications

Propriétés

Numéro CAS |

1114-00-7 |

|---|---|

Formule moléculaire |

C4H4Br2O4 |

Poids moléculaire |

275.88 g/mol |

Nom IUPAC |

(2S,3S)-2,3-dibromobutanedioic acid |

InChI |

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 |

Clé InChI |

FJWGRXKOBIVTFA-JCYAYHJZSA-N |

SMILES |

C(C(C(=O)O)Br)(C(=O)O)Br |

SMILES isomérique |

[C@@H]([C@H](C(=O)O)Br)(C(=O)O)Br |

SMILES canonique |

C(C(C(=O)O)Br)(C(=O)O)Br |

Key on ui other cas no. |

916065-46-8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of meso-2,3-dibromosuccinic acid?

A: this compound is an organic compound with the molecular formula C4H4Br2O4. While the provided abstracts don't delve into specific spectroscopic data, its structure consists of a succinic acid backbone (a four-carbon chain with carboxylic acid groups at each end) with bromine atoms attached to the two central carbon atoms. The "meso" designation indicates that the molecule has an internal plane of symmetry. [, , ]

Q2: How does this compound behave as a building block in coordination chemistry?

A: The research highlights the use of this compound as a ligand in the formation of metal-organic frameworks. For instance, it reacts with CuCl2·2H2O and thiourea to form a one-dimensional supramolecular structure. The carboxylate groups of the acid can coordinate to metal centers, forming bridges and contributing to the overall framework. [, , ]

Q3: Can this compound be used to synthesize polymers?

A: Yes, one study describes its use in the synthesis of a "Ǝ"-shaped amphiphilic block copolymer. The synthesis involved first using this compound acetate/diethylene glycol as an initiator in atom transfer radical polymerization (ATRP) with styrene. This process generates a linear polymer with two active hydroxyl groups. These hydroxyl groups then initiate the polymerization of ethylene oxide through living anionic polymerization. The resulting molecule serves as a macroinitiator for a final ATRP step with methyl methacrylate, ultimately yielding the desired complex block copolymer. []

Q4: Are there any interesting structural features observed in the crystal structure of derivatives of this compound?

A: Research on 2-bromomaleic acid, a compound derived from this compound, reveals insightful structural details. The molecule exhibits two distinct types of carboxyl groups. One type possesses delocalized C—O bonds and lies nearly coplanar with the olefinic bond plane. In contrast, the other carboxyl group has a localized C=O bond and forms a significant dihedral angle with the C=C bond plane. []

Q5: Is there any information about the stability of this compound or its derivatives?

A: While the provided abstracts don't directly address stability, the use of this compound and its derivatives in multi-step syntheses suggests a degree of stability under the reaction conditions employed. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.